(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids It features a furan ring attached to the carbonyl group and a phenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and the amino acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility . Additionally, the use of biocatalysts and green chemistry principles can be explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: (2S)-2-(furan-2-carbonylamino)-3-phenylpropanol.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxyl and amide groups can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid.
Phenylalanine: An amino acid with a similar phenyl group but lacking the furan ring.
Furan-2,5-dicarboxylic acid: A derivative of furan-2-carboxylic acid with additional carboxyl groups.
Uniqueness
This compound is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFNSRFSXTHII-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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